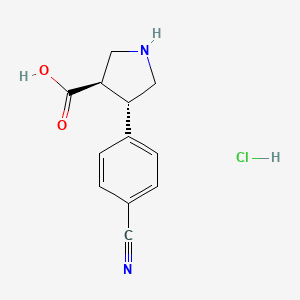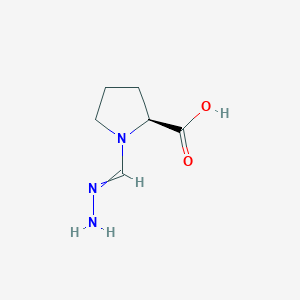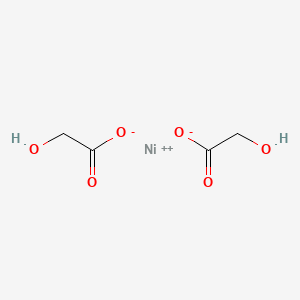
4-Amino-2,6-dibromophenol tin(II)chloride hydrochloride
Vue d'ensemble
Description
4-Amino-2,6-dibromophenol tin(II) chloride hydrochloride is a chemical compound with a complex structure that includes a phenol group, amino group, bromine atoms, tin(II) chloride, and hydrochloride ions. This compound is of interest in various scientific research applications due to its unique properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 4-Amino-2,6-dibromophenol tin(II) chloride hydrochloride typically begins with 4-Amino-2,6-dibromophenol as the starting material.
Reaction Conditions: The compound can be synthesized by reacting 4-Amino-2,6-dibromophenol with tin(II) chloride and hydrochloric acid under controlled conditions, such as specific temperature and pH levels.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.
Purification: After synthesis, the compound is purified through crystallization or other purification techniques to remove impurities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons.
Reduction: Reduction reactions involve the gain of electrons.
Substitution: Substitution reactions occur when one atom or group in the compound is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction Products: Reduction can produce amines or other reduced derivatives.
Substitution Products: Substitution reactions can yield a variety of substituted phenols or amines.
Applications De Recherche Scientifique
Chemistry: The compound is used in organic synthesis and as a reagent in various chemical reactions. Biology: It can be used as a probe in biological studies to understand cellular processes. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 4-Amino-2,6-dibromophenol tin(II) chloride hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to biological or chemical changes.
Comparaison Avec Des Composés Similaires
4-Amino-2,6-dibromophenol: Similar structure but lacks tin(II) chloride and hydrochloride ions.
Tin(II) chloride hydrochloride: Similar to the compound but lacks the phenol and amino groups.
Other bromophenols: Compounds with similar bromine and phenol groups but different substituents.
Uniqueness: The presence of both tin(II) chloride and hydrochloride ions in addition to the phenol and amino groups makes this compound unique and versatile in its applications.
Propriétés
IUPAC Name |
4-amino-2,6-dibromophenol;dichlorotin;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO.3ClH.Sn/c7-4-1-3(9)2-5(8)6(4)10;;;;/h1-2,10H,9H2;3*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAXAQZJMXZZSO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)N.Cl.Cl[Sn]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2Cl3NOSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00723984 | |
| Record name | 4-Amino-2,6-dibromophenol--dichloro-lambda~2~-stannane--hydrogen chloride (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00723984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380230-52-4 | |
| Record name | 4-Amino-2,6-dibromophenol--dichloro-lambda~2~-stannane--hydrogen chloride (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00723984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Fluoro-[2,3'-bipyridin]-6'-amine](/img/structure/B1507891.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo-1-(phenylsulfonyl)-, methyl ester](/img/structure/B1507894.png)



![3,6,7-Trimethyl-3H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B1507904.png)


